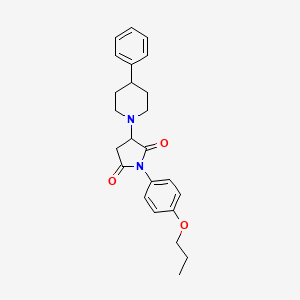![molecular formula C14H10F3N3 B11052320 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline](/img/structure/B11052320.png)
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline is a heterocyclic aromatic compound that features a benzimidazole ring substituted with a trifluoromethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then subjected to further reactions to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and reduction reactions . These methods are optimized for high yield and efficiency, ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium metabisulphite, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound can inhibit specific enzymes, leading to the disruption of cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.
2-fluoro-5-(trifluoromethyl)aniline: Similar structure but with a fluorine atom instead of the benzimidazole ring, leading to different reactivity and applications.
2,5-bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, which significantly alter its chemical and physical properties.
Uniqueness
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline is unique due to the presence of both the benzimidazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H10F3N3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)benzimidazol-1-yl]aniline |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-5-6-13-11(7-9)19-8-20(13)12-4-2-1-3-10(12)18/h1-8H,18H2 |
InChI Key |
MMXLKBAZPFUYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B11052265.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052272.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11052273.png)
![7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11052277.png)
![Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester](/img/structure/B11052279.png)
![3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052288.png)


![6-(7-Methoxy-1-benzofuran-2-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052300.png)
![1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11052303.png)
![1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11052313.png)
![Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11052317.png)
